6-Chloro Pantoprazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro Pantoprazole is a derivative of Pantoprazole, a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison syndrome. Pantoprazole works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining .

作用机制

Target of Action

The primary target of 6-Chloro Pantoprazole is the gastric acid pump, H+/K±adenosine triphosphatase (ATPase) . This enzyme is located at the secretory surface of gastric parietal cells and is responsible for the final step in gastric acid production .

Mode of Action

This compound acts as a proton pump inhibitor (PPI) . It exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. The compound achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to attenuate the levels of proinflammatory cytokines and down-regulate the expression of NF-κB, JNK1/2, ERK1/2, p38, and cleaved caspase-3 proteins . Furthermore, it up-regulates the expression of the Bcl-2 gene and down-regulates the expression of the Bax gene .

Pharmacokinetics

This compound is rapidly and well absorbed after oral administration, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 2C19 . The serum elimination half-life is about 1 hour, which can increase to 3.5 to 10 hours with CYP2C19 deficiency .

Result of Action

The action of this compound results in long-lasting inhibition of gastric acid secretion . This leads to the healing of erosive esophagitis, reduction in relapse rates of daytime and nighttime heartburn symptoms, and control of symptoms related to Zollinger–Ellison syndrome . It also reduces acid reflux-related symptoms and improves patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .

生化分析

Biochemical Properties

6-Chloro Pantoprazole, like Pantoprazole, exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .

Cellular Effects

This compound, similar to Pantoprazole, has been shown to have effects on various types of cells. It has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Molecular Mechanism

The molecular mechanism of action of this compound involves irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

Pantoprazole’s duration of antisecretory effect persists longer than 24 hours . This suggests that this compound may have similar long-term effects on cellular function.

Metabolic Pathways

The main metabolic pathway of Pantoprazole is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation . Other metabolic pathways include oxidation by CYP3A4 . It is likely that this compound follows similar metabolic pathways.

Transport and Distribution

Pantoprazole is well absorbed after oral administration as an enteric-coated tablet with maximum plasma concentrations attained within 2 – 3 hours .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro Pantoprazole involves several key steps:

Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfide intermediate.

Industrial Production Methods: Industrial production of Pantoprazole, including its derivatives like this compound, often involves environmentally benign processes. These methods aim to minimize the use of organic solvents and optimize reaction conditions to enhance yield and purity .

化学反应分析

Types of Reactions: 6-Chloro Pantoprazole undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide intermediates to sulfoxides.

Substitution: Introduction of chlorine atoms to the benzimidazole ring.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.

Solvents: Dichloromethane is frequently employed as a solvent in these reactions.

Major Products: The primary product formed from these reactions is Pantoprazole or its derivatives, such as this compound .

科学研究应用

6-Chloro Pantoprazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of proton pump inhibitors and their synthesis.

Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.

Medicine: Utilized in the development of new therapeutic agents for GERD, stomach ulcers, and Zollinger-Ellison syndrome.

Industry: Employed in the pharmaceutical industry for the production of Pantoprazole-based medications

相似化合物的比较

- Omeprazole

- Esomeprazole

- Lansoprazole

- Dexlansoprazole

- Rabeprazole

Comparison: 6-Chloro Pantoprazole shares a similar mechanism of action with other proton pump inhibitors, but it is unique in its specific chemical structure and the presence of a chlorine atom. This structural difference can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

生物活性

6-Chloro Pantoprazole is a derivative of Pantoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastroesophageal reflux disease (GERD) and other conditions associated with excessive stomach acid. Recent studies have begun to explore the biological activity of this compound, particularly its potential anticancer properties and mechanism of action.

Pantoprazole and its derivatives, including this compound, exert their effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. However, emerging research indicates that these compounds may also have additional biological activities beyond acid suppression.

Inhibition of Tumor Growth

Research has demonstrated that Pantoprazole can inhibit the growth of colorectal cancer cells by targeting the TOPK (T-Lymphokine-Activated Killer Cell Originated Protein Kinase) signaling pathway. A study showed that Pantoprazole reduced the phosphorylation of histone H3, a marker of cell proliferation, in HCT116 colorectal cancer cells both in vitro and in vivo .

Case Studies

- Colorectal Cancer Study : In an experimental model using HCT116 tumor-bearing mice, administration of Pantoprazole significantly suppressed tumor growth. Mice treated with 100 mg/kg of Pantoprazole exhibited smaller tumor sizes compared to control groups, indicating its potential as an antitumor agent .

- Pharmacokinetic Analysis : A pharmacokinetic study involving healthy subjects assessed the absorption and metabolism of Pantoprazole formulations. The results indicated that Pantoprazole had a favorable pharmacokinetic profile with a half-life suitable for therapeutic use, which is crucial for understanding its dosing regimens in potential anticancer applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its parent compound:

| Parameter | Pantoprazole | This compound | Notes |

|---|---|---|---|

| Mechanism | H+/K+ ATPase inhibition | Similar | Both are PPIs; potential additional effects due to structural modifications. |

| IC50 against HCT116 cells | Not specified | To be determined | Further studies needed for direct comparison. |

| Tumor Growth Inhibition | Significant | Hypothetical | Based on structural similarities; requires empirical validation. |

| Pharmacokinetics | Favorable | TBD | Important for determining therapeutic use. |

Research Findings

Recent studies have indicated that derivatives like this compound may possess enhanced biological activities compared to their parent compounds. For instance, modifications in the chemical structure can lead to increased binding affinity to specific targets involved in cancer progression.

- TOPK Inhibition : Research highlights that both Pantoprazole and its derivatives can inhibit TOPK activities, which are implicated in various cancers .

- Cell Line Studies : Antiproliferative assays using various cancer cell lines (e.g., A549, HCT-116) have shown promising results for compounds structurally related to Pantoprazole, suggesting potential for further development as anticancer agents .

属性

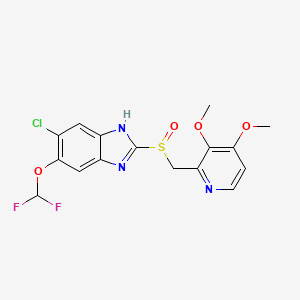

IUPAC Name |

6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHDACUGVKVGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。